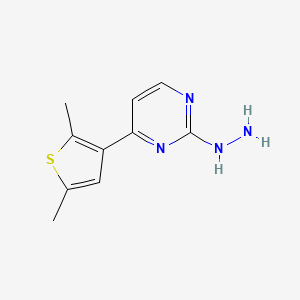
4-(2,5-二甲基-3-噻吩基)-2-肼基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazine group and a thienyl group
科学研究应用
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential in the development of organic electronic materials and photochromic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thienyl and pyrimidine rings.
Reduction: Reduced forms of the hydrazine group.
Substitution: Substituted hydrazine derivatives.
作用机制
The mechanism of action of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
4,5-Bis(2,5-dimethyl-3-thienyl)-1H-imidazole: Known for its photochromic properties.
2,5-Dimethyl-3-thienyl)ethene: Exhibits photochromism and is used in optoelectronic applications
Uniqueness
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is unique due to its combination of a pyrimidine ring with a thienyl group and a hydrazine moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
生物活性
The compound 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is a hydrazinopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is C10H12N4S. Its structure features a thienyl group, which is known for contributing to the biological activity of compounds due to its electron-rich nature.
1. Anti-inflammatory Activity
Research indicates that compounds similar to 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines by blocking transcription factors such as NF-kB and AP-1, which are crucial in the inflammatory response .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Mechanism of Action | Cytokine Inhibition |
|---|---|---|
| 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine | Inhibition of NF-kB and AP-1 | IL-6, TNF-α |
| Other Hydrazinopyrimidines | Similar mechanisms | Various cytokines |
2. Antioxidant Activity
The antioxidant potential of this compound has also been explored. Studies suggest that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine | X% (to be determined) | |
| Ascorbic Acid (Control) | 95% | Standard |
3. Anticancer Activity
The anticancer properties of hydrazinopyrimidines have been extensively studied. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including breast and pancreatic cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Efficacy
In a study on pancreatic carcinoma cells (Panc-1), it was found that derivatives similar to 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine significantly reduced cell viability at concentrations as low as 10 µM. The most effective compound in this series showed an EC50 value of approximately 7.3±0.4μM against MDA-MB-231 (triple-negative breast cancer) cells .
The biological activity of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling : They may interfere with signaling pathways that lead to cell growth and survival.
- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells.
属性
IUPAC Name |
[4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-5-8(7(2)15-6)9-3-4-12-10(13-9)14-11/h3-5H,11H2,1-2H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGZYOEQGDHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC(=NC=C2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














